Ido-IN-4 Targets the Apo-Form of IDO1, Unlike Heme-Coordinating Epacadostat
X-ray crystallography of the IDO1/BMS-978587 complex (PDB: 6AZV) reveals that Ido-IN-4 binds exclusively to the heme-free (apo) conformation of IDO1 and sterically blocks the heme-binding pocket, thereby preventing enzyme reactivation [1]. In contrast, epacadostat coordinates directly with the iron atom of the heme cofactor and forms a ternary IDO1-heme-inhibitor complex [2]. Navoximod does not displace heme and likely acts as a tryptophan-noncompetitive inhibitor [3], while BMS-986205 irreversibly inhibits IDO1 through a suicide mechanism . Ido-IN-4 therefore offers a distinct apo-form targeting mechanism that may be advantageous for studying IDO1 regulation under conditions of variable heme availability or for overcoming resistance mechanisms that alter heme homeostasis.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Binds apo-IDO1; displaces heme cofactor |
| Comparator Or Baseline | Epacadostat: Coordinates with heme iron; Navoximod: Tryptophan-noncompetitive; BMS-986205: Irreversible |
| Quantified Difference | Qualitative difference in binding mode confirmed by X-ray crystallography |
| Conditions | X-ray crystallography (2.76 Å resolution) for Ido-IN-4; published biochemical and structural studies for comparators |
Why This Matters
Mechanism of action determines inhibitor behavior in cellular assays and in vivo models; researchers requiring a reversible apo-form binder for mechanistic studies or for combination with heme-modulating agents should select Ido-IN-4 over heme-competitive or irreversible inhibitors.
- [1] H.A. Lewis. IDO1/BMS-978587 crystal structure. RCSB Protein Data Bank (PDB ID: 6AZV). 2017. DOI: 10.2210/pdb6azv/pdb. View Source
- [2] A. Ortiz-Meoz, L. Wang, R. Matico, A. Rutkowska-Klute, M. De la Rosa, S. Bedard, R. M. Midgett, K. Strohmer, D. Thomson, C. Zhang, et al. Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase. ChemBioChem. 2021. DOI: 10.1002/cbic.202100298. View Source
- [3] S. Kumar, J. P. Waldo, F. A. Jaipuri, A. Marcinowicz, C. Van Allen, J. Adams, T. Kesharwani, X. Zhang, R. Metz, A. J. Muller, et al. Discovery of Clinical Candidate (4-((4-Amino-7-((1R,4R)-4-hydroxycyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-3-fluorobenzonitrile (Navoximod, NLG-919), a Potent and Selective Indoleamine-2,3-dioxygenase 1 Inhibitor. J. Med. Chem. 2021, 64(15):11532-11549. DOI: 10.1021/acs.jmedchem.1c00856. View Source
